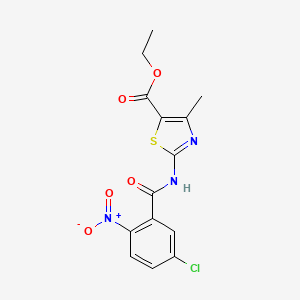
(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the indole core.
Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, particularly in the central nervous system.
Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE: Lacks the phenylpiperazine moiety.
2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the methoxy group.
5-METHOXY-2-METHYL-1-PHENYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Has a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other indole derivatives and contributes to its potential therapeutic applications.
特性
分子式 |
C27H27N3O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(5-methoxy-2-methyl-1-phenylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H27N3O2/c1-20-26(27(31)29-17-15-28(16-18-29)21-9-5-3-6-10-21)24-19-23(32-2)13-14-25(24)30(20)22-11-7-4-8-12-22/h3-14,19H,15-18H2,1-2H3 |
InChIキー |
UAWYIXPHBLQFFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({(2Z)-3-methyl-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11680909.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680916.png)
![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680922.png)
![2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11680930.png)

![3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11680939.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11680941.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11680951.png)


![3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11680994.png)
![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
